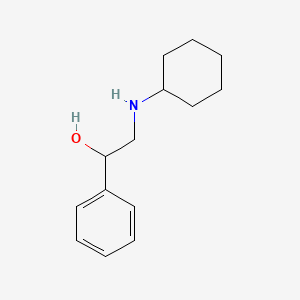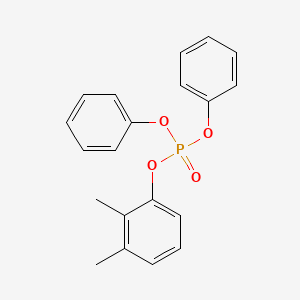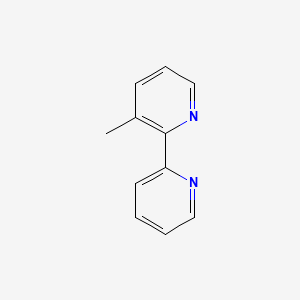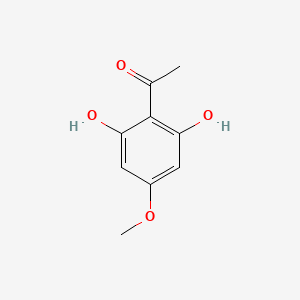
2',6'-二羟基-4'-甲氧基苯乙酮
描述
2’,6’-Dihydroxy-4’-methoxyacetophenone is a member of the class of acetophenones. It is a monomethoxybenzene, a member of resorcinols and a dihydroxyacetophenone . It has a role as a plant metabolite and a phytoalexin . It is functionally related to a 2’,4’,6’-trihydroxyacetophenone .
Molecular Structure Analysis
The molecular formula of 2’,6’-Dihydroxy-4’-methoxyacetophenone is C9H10O4 . The IUPAC name is 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone . The InChI is InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 . The Canonical SMILES is CC(=O)C1=C(C=C(C=C1O)OC)O .
Physical And Chemical Properties Analysis
2’,6’-Dihydroxy-4’-methoxyacetophenone is a powder . It has a molecular weight of 182.17 g/mol . It can be dissolved in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学研究应用
Natural Pesticide
Acetophenones, including 2’,6’-Dihydroxy-4’-methoxyacetophenone, are produced by many plants to repel insects . The proven ability of acetophenone-rich plants to fend off pests and insects has shed light on the perspective of using acetophenone derivatives as pesticides .
Pharmaceutical Applications
Plant-derived acetophenones are important precursors for drug production . Acetophenone derivatives such as apocynin and paeonol show anti-inflammatory traits without any negative side effects, which make them perfect options for synthesizing drugs .
Anticancer Properties
Some acetophenone derivatives have been found to possess antiproliferative activity against certain cancer cell lines . For example, the acetophenone glycoside, 2-hydroxy-6-methoxyacetophenone-4-O-(6’-acetate)-β-D-glucopyranoside, has shown antiproliferative activity against AGS and Hep-G2 cancer cell lines .
Antioxidant Properties
Acetophenones can contribute more to therapeutic applications due to their antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby preventing various diseases and promoting overall health .
Food and Fragrance Industry
In addition to their biological applications, acetophenone derivatives are used in the food and fragrance industries, primarily for their orange blossom flavor . They are also used as fragrance ingredients in detergents, soaps, and perfumes .
Memory Impairment and Cognitive Decline
Certain acetophenone glucosides, such as 2,6-dihydroxy-4-methoxyacetophenone 3-C-β-D-glucoside, have shown significant prolyl endopeptidase inhibitory activity . This suggests that they may have potential use against memory impairment and cognitive decline .
安全和危害
作用机制
Target of Action
2’,6’-Dihydroxy-4’-methoxyacetophenone, also known as 1-(2,6-DIHYDROXY-4-METHOXYPHENYL)ETHANONE, is a phytoalexin . Phytoalexins are substances produced by plants that act against organisms attacking them
Mode of Action
It is known to exhibit antifungal activity , suggesting that it interacts with targets in fungal cells to inhibit their growth or reproduction.
Biochemical Pathways
As a phytoalexin, it likely plays a role in the plant’s defense mechanisms
Result of Action
It is known to exhibit antifungal activity , suggesting that it may interfere with the growth or reproduction of fungal cells.
属性
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGTWUNURZTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226044 | |
| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2',6'-Dihydroxy-4'-methoxyacetophenone | |
CAS RN |
7507-89-3 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7507-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-Methylphloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | phloretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-METHYLPHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H3LB8M6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 2',6'-Dihydroxy-4'-methoxyacetophenone?
A1: Research indicates that 2',6'-Dihydroxy-4'-methoxyacetophenone exhibits antifungal activity [, ]. Additionally, it has been identified as a cytotoxic component in the sap of Kalmia latifolia, alongside Grayanotoxin I and phloretin [].
Q2: In what plant species has 2',6'-Dihydroxy-4'-methoxyacetophenone been identified?
A2: 2',6'-Dihydroxy-4'-methoxyacetophenone has been found in Kalmia latifolia [], commonly known as mountain laurel, and Sanguisorba minor [], also known as salad burnet. In Harrisia adscendens, it exists as a glucoside [].
Q3: What is the role of 2',6'-Dihydroxy-4'-methoxyacetophenone in Sanguisorba minor?
A3: While the exact role is not fully elucidated, research suggests that 2',6'-Dihydroxy-4'-methoxyacetophenone acts as a phytoalexin in the roots of Sanguisorba minor []. Phytoalexins are antimicrobial compounds produced by plants as a defense mechanism against pathogens.
Q4: How can 2',6'-Dihydroxy-4'-methoxyacetophenone be used in organic synthesis?
A4: 2',6'-Dihydroxy-4'-methoxyacetophenone serves as a valuable starting material in organic synthesis, particularly in the synthesis of flavonoids and their derivatives. For instance, it can be used to synthesize panduratin A and its regioisomer isopanduratin A, both of which have shown biological activity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



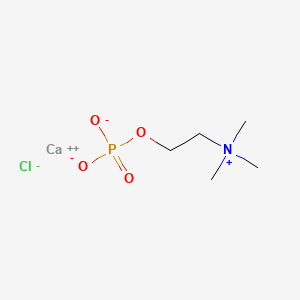

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
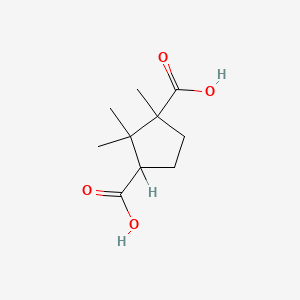

![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
